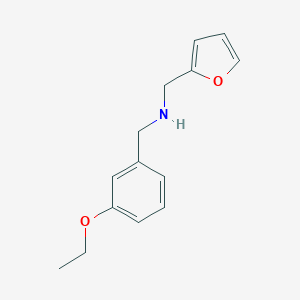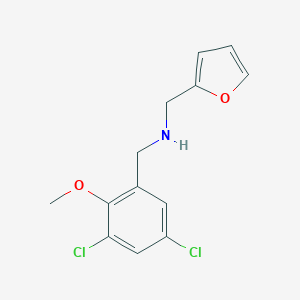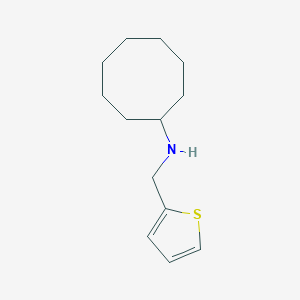![molecular formula C14H16BrNO2 B503980 2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B503980.png)
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol is an organic compound with the molecular formula C16H21BrN2O2 It is characterized by the presence of a brominated phenyl group, a furan ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The brominated phenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)acetaldehyde or 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)acetic acid.
Scientific Research Applications
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets. The brominated phenyl group and furan ring can interact with enzymes and receptors, modulating their activity. The ethanolamine moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)ethylamine
- 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)propane
- 2-({[5-(4-Bromo-2-methylphenyl)-2-furyl]methyl}amino)butanol
Uniqueness
2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethanol is unique due to the presence of both a brominated phenyl group and a furan ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16BrNO2 |
|---|---|
Molecular Weight |
310.19g/mol |
IUPAC Name |
2-[[5-(4-bromo-2-methylphenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H16BrNO2/c1-10-8-11(15)2-4-13(10)14-5-3-12(18-14)9-16-6-7-17/h2-5,8,16-17H,6-7,9H2,1H3 |
InChI Key |
IUBQRYIXLHENNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CNCCO |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloro-4-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B503897.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methoxyethanamine](/img/structure/B503898.png)


![N-allyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503901.png)
![2-(4-{[(Furan-2-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B503904.png)



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503908.png)
![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B503909.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-furylmethyl)amine](/img/structure/B503912.png)
![5-[(2-Chloro-6-fluorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503916.png)
![5-[(3-Bromo-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B503917.png)
